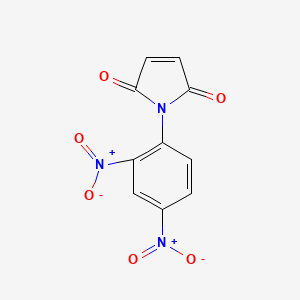

N-(2,4-Dinitrophenyl)maleimide

Description

Structure

3D Structure

Properties

CAS No. |

64419-19-8 |

|---|---|

Molecular Formula |

C10H5N3O6 |

Molecular Weight |

263.16 g/mol |

IUPAC Name |

1-(2,4-dinitrophenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H5N3O6/c14-9-3-4-10(15)11(9)7-2-1-6(12(16)17)5-8(7)13(18)19/h1-5H |

InChI Key |

LJPKFNSTOUAVHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C=CC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of N 2,4 Dinitrophenyl Maleimide

Synthetic Pathways to N-(2,4-Dinitrophenyl)maleimide and its Precursors

The synthesis of this compound is typically achieved through a two-step process involving the formation of a maleamic acid intermediate followed by its cyclization.

Cyclodehydration Approaches

The most common and direct pathway to this compound (DNPM) begins with the reaction of 2,4-dinitroaniline (B165453) and maleic anhydride (B1165640). jocpr.com This initial step involves the acylation of the amine with the anhydride to form the N-(2,4-dinitrophenyl)maleamic acid (DNPMA) intermediate. jocpr.com The reaction is typically conducted in a suitable solvent such as N,N-dimethylformamide (DMF) at room temperature. jocpr.com The resulting maleamic acid can be precipitated by pouring the reaction mixture into ice water and can be purified by recrystallization from ethanol, with reported yields around 80%. jocpr.com

The crucial second step is the cyclodehydration of the DNPMA intermediate to form the final maleimide (B117702) product. jocpr.com This ring-closure reaction is commonly facilitated by strong dehydrating agents. A mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) is an effective medium for this transformation. jocpr.comijraset.com The crude DNPM product precipitates upon pouring the solution into crushed ice and can be purified by washing with a sodium bicarbonate solution and recrystallizing from ethanol. jocpr.com

Alternative dehydrating agents can also be employed for the cyclization of N-substituted maleamic acids. A classic method uses acetic anhydride in the presence of a catalyst like sodium acetate. tandfonline.comlew.ro Theoretical studies and experimental data show that the reaction conditions can influence the product distribution, sometimes leading to the formation of the isomeric N-substituted isomaleimide as a kinetically favored product, whereas the desired maleimide is the thermodynamically stable product. lew.ro The use of more potent reagents like trifluoroacetic anhydride has been shown to decrease the activation energy barriers for the cyclization, making it a more effective dehydrating agent. lew.ro

Table 1: Synthesis Yields for this compound and its Precursor

| Step | Product | Yield | Reference |

|---|---|---|---|

| 1 | N-(2,4-dinitrophenyl) maleamic acid | 80% | jocpr.com |

Note: Specific yield for the second step was not provided in the source.

Alternative Synthetic Strategies for N-Substituted Maleimides

While the two-step condensation and dehydration route is standard, other methodologies exist for the synthesis of N-substituted maleimides that can circumvent harsh acidic conditions or accommodate different starting materials.

One notable strategy involves the protection of the maleic anhydride double bond via a Diels-Alder reaction with a diene, such as furan. mostwiedzy.pl The resulting adduct can then safely react with an amine to form the N-substituted imide. The final step is a retro-Diels-Alder reaction, typically achieved by heating, which regenerates the carbon-carbon double bond of the maleimide ring. mostwiedzy.pl This three-step procedure is characterized by mild reaction conditions and can lead to high yields without the need for additional activating reagents. mostwiedzy.pl

Another alternative is the Mitsunobu reaction, which allows for the N-alkylation of maleimide using an alcohol. ucl.ac.be This method involves reacting the alcohol with maleimide in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate, such as diethylazodicarboxylate (DEAD). ucl.ac.be While effective for many alkyl systems, this approach requires stoichiometric amounts of activating reagents, which generates side products that must be removed during purification. mostwiedzy.pl

For the dehydration step of maleamic acids, reagents other than acid anhydrides can be used. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent-free grinding method has been reported for converting maleanilic acids to maleimides, offering a more environmentally friendly approach. tandfonline.com

Copolymerization and Polymer Chemistry Involving this compound

N-substituted maleimides are valuable monomers because their incorporation into polymer chains can significantly enhance the thermal stability, heat resistance, and chemical resistance of the resulting materials. chemrj.org The rigid, planar five-membered imide ring contributes to these improved properties. jocpr.comirphouse.com

Homopolymerization Studies

This compound can undergo free-radical homopolymerization to produce polymers with high thermal stability. jocpr.comijraset.com The polymerization is typically initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). jocpr.comjocpr.com

In a typical procedure, the DNPM monomer is dissolved in a solvent such as tetrahydrofuran (B95107) (THF) or DMF, and the initiator is added. jocpr.comijraset.comjocpr.com The reaction mixture is then heated under reflux for an extended period, for example at 65°C for 48 hours. jocpr.comijraset.com The resulting homopolymer (H-DNPM) is generally isolated by precipitation in a non-solvent like a methanol-water mixture, followed by washing and drying. jocpr.comijraset.com The yield of the homopolymer can be influenced by reaction time, solvent, and initiator choice. ijraset.comirphouse.com

Table 2: Typical Homopolymerization Conditions for DNPM

| Parameter | Condition | Reference |

|---|---|---|

| Monomer | This compound | jocpr.comijraset.com |

| Initiator | AIBN | jocpr.comijraset.com |

| Solvent | THF | jocpr.comijraset.com |

| Temperature | 65°C | jocpr.comijraset.com |

| Time | 12 - 48 hours | ijraset.com |

Copolymerization with Vinyl Monomers (e.g., Methyl Methacrylate)

Copolymerization is a widely used technique to tailor polymer properties, and DNPM can be effectively copolymerized with various vinyl monomers to create new materials with enhanced characteristics. jocpr.com A common comonomer is methyl methacrylate (B99206) (MMA), as its combination with maleimides can overcome the limited thermal and chemical sensitivity of pure polymethyl methacrylate (PMMA). jocpr.comerpublications.com

The free-radical copolymerization of DNPM with MMA is carried out under similar conditions to homopolymerization, often using AIBN as an initiator in a THF solution at around 65°C. jocpr.comchemrj.org The resulting copolymer, poly(DNPM-co-MMA), can be isolated by precipitation in a methanol-water mixture. jocpr.com The incorporation of the DNPM monomer into the polymer backbone improves the thermal stability and chemical resistance of the final product compared to pure PMMA. erpublications.com

The reactivity ratios of the comonomers (r₁ for maleimide, r₂ for MMA) are crucial parameters that describe the copolymerization behavior. bas.bg Studies on similar systems, such as N-(dichlorophenyl)maleimides with MMA, have shown that the maleimide reactivity ratio (r₁) is typically less than 1, while the MMA reactivity ratio (r₂) is greater than 1. bas.bg This indicates that both the maleimide radical and the MMA radical prefer to add to the MMA monomer over the maleimide monomer, resulting in a random copolymer that is richer in MMA units than the initial monomer feed. bas.bg

Investigation of Polymer Structure-Property Relationships for Research Applications

The structure of polymers derived from this compound directly influences their macroscopic properties, a key area of research. scribd.commdpi.com The inclusion of the rigid imide ring and the polar dinitrophenyl group leads to polymers with notable thermal characteristics. chemrj.orgirphouse.com

Thermogravimetric analysis (TGA) is used to assess the thermal stability of these polymers. jocpr.comijraset.com The homopolymer of DNPM (H-DNPM) has been found to have an initial decomposition temperature of around 224°C. jocpr.com The copolymer with MMA (C-DNPM) exhibits a slightly lower initial decomposition temperature of approximately 220°C. jocpr.com Both the homopolymer and the copolymer show a two-step degradation process. jocpr.com The higher thermal stability of the homopolymer compared to the copolymer suggests that a greater content of the maleimide unit enhances this property. jocpr.com

Table 3: Thermal Decomposition Data for DNPM Polymers

| Polymer Sample | Initial Decomposition Temp. (Tᵢ) | Weight Loss at 300°C | Reference |

|---|---|---|---|

| Homopolymer (H-DNPM) | 224°C | 0.8% to 9.0% | jocpr.com |

Other characterization techniques such as solubility tests, viscosity measurements, and Gel Permeation Chromatography (GPC) are employed to understand the structure-property relationships. jocpr.comijraset.comchemrj.org Polymers containing DNPM are typically soluble in polar organic solvents like DMF, THF, and DMSO. jocpr.comchemrj.org Intrinsic viscosity measurements provide insight into the polymer's molecular shape and size in solution, while GPC is used to determine the average molecular weight and polydispersity of the polymer chains. jocpr.comijraset.com These properties are fundamental to tailoring the polymers for specific research and technological applications where high thermal performance and chemical durability are required. mdpi.com

Derivatization and Functionalization Strategies for Enhanced Research Utility

The utility of this compound (DNPM) as a chemical probe is significantly broadened through derivatization and functionalization. These chemical modifications are designed to augment its capabilities, primarily by introducing additional reactive sites or by attaching functional moieties for specific detection and isolation purposes.

Introduction of Secondary Reactive Handles

To enable more complex, multi-step bioconjugation schemes, secondary reactive handles can be incorporated into the DNPM structure. This creates heterobifunctional reagents capable of participating in sequential, orthogonal chemical reactions. The primary reaction utilizes the maleimide's high reactivity towards thiol groups, while the secondary handle allows for a subsequent, distinct chemical transformation.

Strategies for introducing these handles often involve modifications to the dinitrophenyl ring or the synthesis of maleimide derivatives with entirely new functional backbones. For instance, incorporating an azide (B81097) or alkyne group onto the aromatic ring would permit the use of "click chemistry," such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency and biocompatibility. cd-bioparticles.com Other functional groups like carboxylic acids or amines can be introduced, enabling well-established coupling chemistries such as amide bond formation.

Heterobifunctional crosslinkers containing a maleimide on one end and a different reactive group, like an N-hydroxysuccinimide (NHS) ester on the other, are widely used. nih.govtue.nl The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues in proteins, while the maleimide targets cysteine residues. nih.govthermofisher.com This allows for the specific linking of two different biomolecules.

Table 1: Examples of Secondary Reactive Handles and Their Applications

| Secondary Reactive Handle | General Strategy | Subsequent Reaction Type | Potential Application |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Synthesis of heterobifunctional crosslinkers (e.g., SMCC). nih.govtue.nl | Amine acylation | Cross-linking proteins to other molecules containing thiols. nih.govthermofisher.com |

| Azide (-N₃) | Incorporation into the DNPM backbone. | Click Chemistry (e.g., CuAAC, SPAAC). cd-bioparticles.com | Site-specific labeling and creation of complex bioconjugates. cd-bioparticles.com |

| Alkyne (-C≡CH) | Incorporation into the DNPM backbone. | Click Chemistry (e.g., CuAAC, SPAAC). cd-bioparticles.com | Bioorthogonal ligation for tagging molecules in a biological system. cd-bioparticles.com |

| Pyridyl Disulfide | Synthesis of heterobifunctional crosslinkers (e.g., SPDP). thermofisher.com | Thiol-disulfide exchange | Quantifiable conjugation and creation of cleavable linkages. thermofisher.com |

Synthesis of Conjugates for Specific Academic Applications

The core function of DNPM in research is its use in synthesizing conjugates for targeted applications. The 2,4-dinitrophenyl (DNP) group itself is a well-established hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier protein. researchgate.netsynabs.beebi.ac.uk This property is fundamental to its use in immunology and diagnostics.

By conjugating DNPM to carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), researchers can generate DNP-specific antibodies. nih.gov These antibodies are invaluable tools, often used as controls in a wide array of immunoassays, including ELISA, Western blotting, and flow cytometry, because the DNP hapten is not naturally present in biological tissues. synabs.benih.gov

Furthermore, DNPM can be incorporated into more complex probes. For example, a fluorescent dye can be attached to the DNPM scaffold to create a thiol-reactive fluorescent probe. researchgate.net This allows for the specific labeling and visualization of cysteine-containing proteins. Similarly, conjugating DNPM with biotin (B1667282) creates a thiol-reactive biotinylation reagent. This enables the labeled protein to be detected or purified using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.

The synthesis of these conjugates leverages the robust reaction between the maleimide group and a thiol. For protein conjugation, this typically involves reacting DNPM with cysteine residues on the protein surface. cd-bioparticles.comnih.gov For smaller molecules, multi-step organic synthesis is often required to assemble the final conjugate.

Table 2: Research Applications of this compound Conjugates

| Conjugate Type | Functional Component(s) | Primary Linkage Chemistry | Specific Research Application |

|---|---|---|---|

| Immunogen | DNP group + Carrier Protein (e.g., BSA, BTG). nih.gov | Thiol-maleimide reaction with cysteine residues on the protein. | Production of anti-DNP monoclonal and polyclonal antibodies. nih.gov |

| Immunoassay Control | Anti-DNP Antibody + DNP-labeled molecule. | N/A (Used for detection) | Negative or isotype control in ELISA, Western blot, and immunohistochemistry. synabs.be |

| Fluorescent Probe | DNP-maleimide + Fluorophore. researchgate.net | Covalent synthesis. | Labeling and imaging of thiol-containing biomolecules. researchgate.net |

| Affinity Tag | DNP-maleimide + Biotin. | Covalent synthesis. | Purification and detection of proteins via streptavidin/avidin binding. |

| Cross-linking Agent | DNP-maleimide + Secondary reactive group (e.g., NHS ester). tue.nl | Thiol-maleimide and amine-NHS ester reactions. | Studying protein-protein interactions and creating heteroconjugates. thermofisher.com |

Elucidation of Reaction Mechanisms and Kinetics of N 2,4 Dinitrophenyl Maleimide

Nucleophilic Addition Reactions: Focus on Thiol Reactivity (Michael Addition)

The maleimide (B117702) moiety is a well-known Michael acceptor, readily reacting with nucleophiles, particularly thiols. nih.gov This high reactivity and specificity towards thiols make maleimides, including N-(2,4-Dinitrophenyl)maleimide, valuable reagents in bioconjugation. tocris.comcreativepegworks.comresearchgate.net The reaction forms a stable thioether bond, specifically a succinimidyl thioether (SITE). prolynxinc.comnih.gov

The conjugation of a thiol to a maleimide proceeds via a Michael-type addition reaction. nih.govprolynxinc.com In this mechanism, the nucleophilic species is the thiolate anion (RS⁻), which is more reactive than the protonated thiol (RSH). prolynxinc.comnih.gov The thiolate attacks one of the electrophilic carbons of the maleimide double bond. researchgate.net This addition results in the formation of a carbanion intermediate, which is subsequently protonated by the solvent (typically water or a protic solvent) to yield the stable succinimidyl thioether adduct. nih.gov

This reaction is highly specific for thiols, especially within the physiological pH range of 6.5-7.5. researchgate.net While other nucleophilic groups found in proteins, such as the ε-amino group of lysine (B10760008), can react with maleimides, the reaction with thiols is approximately 1,000 times faster at a pH of 7.0. researchgate.net This selectivity is attributed to the lower pKa of the cysteine thiol group (around 8-9) compared to the lysine amino group (around 10), which results in a higher concentration of the more nucleophilic thiolate at neutral pH. nih.gov

However, the resulting succinimide (B58015) thioether adduct is not always permanently stable. It can undergo a retro-Michael reaction, where the adduct reverts to the original thiol and maleimide. researchgate.netprolynxinc.com This reversibility can lead to thiol exchange reactions, especially in environments with a high concentration of other thiols, such as glutathione (B108866) in vivo. creativepegworks.comprolynxinc.com The stability of the adduct can be influenced by the substituent on the maleimide nitrogen. Electron-withdrawing N-substituents can accelerate the hydrolysis of the succinimide ring, which opens the ring to form a stable succinamic acid thioether (SATE), preventing the retro-Michael reaction. prolynxinc.com

The kinetics of the thiol-maleimide reaction are generally rapid, a key advantage for its use in bioconjugation. creativepegworks.comresearchgate.net The reaction is typically considered a "click" reaction due to its high efficiency and mild reaction conditions. researchgate.netrsc.org The rate of the Michael addition is dependent on several factors, including the nucleophilicity of the thiol, the solvent, and the pH. rsc.org

The stability of the formed adduct is also a critical kinetic parameter. The succinimidyl thioether can undergo hydrolysis to open the succinimide ring or a retro-Michael reaction. The rates of these competing reactions are influenced by the N-substituent on the maleimide. Electron-withdrawing groups on the N-substituent, such as the 2,4-dinitrophenyl group, have been shown to significantly accelerate the rate of ring-opening hydrolysis. prolynxinc.com This rapid hydrolysis can be advantageous, as the resulting ring-opened product is stable against the undesirable retro-Michael reaction and subsequent thiol exchange. prolynxinc.com

| N-Substituent of Maleimide Adduct | Half-life (t½) of Ring-Opening Hydrolysis (pH 7.4, 37°C) | Reference |

| N-aminoethyl (protonated) | ~0.4 hours | prolynxinc.com |

| N-alkyl | 500-750 fold slower than N-aminoethyl | prolynxinc.com |

This table illustrates the significant impact of electron-withdrawing N-substituents on the kinetics of adduct stabilization through hydrolysis. The positively charged N-aminoethyl group acts as a strong electron-withdrawing group, drastically increasing the rate of hydrolysis.

The pH of the reaction medium has a profound effect on the rate of thiol-maleimide conjugation. tocris.com The reaction rate increases with pH because a higher pH favors the deprotonation of the thiol (RSH) to the more nucleophilic thiolate anion (RS⁻). prolynxinc.com For most applications, a pH range of 7.0 to 7.5 is considered optimal, providing a balance between a sufficient concentration of thiolate for a rapid reaction and minimizing potential side reactions, such as hydrolysis of the maleimide itself. tocris.comresearchgate.net At pH values below 6.5, the reaction becomes significantly slower due to the low concentration of the thiolate species. researchgate.net Conversely, at very high pH, the rate of hydrolysis of the maleimide ring increases. researchgate.net

The solvent environment also plays a crucial role in the reaction mechanism and kinetics. rsc.org The reaction is typically performed in aqueous buffers, often with an organic co-solvent like DMSO or DMF to ensure the solubility of the maleimide reagent. tocris.compeptide.com Computational and experimental studies have shown that the choice of solvent can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion-pair-initiated mechanism. rsc.org For example, the rate of thiazine (B8601807) rearrangement, a side reaction observed with N-terminal cysteine peptides, was found to be slower in a solution with a higher percentage of acetonitrile, suggesting that solvent properties can impact reaction pathways. nih.gov The stability of the maleimide reagent itself can be solvent-dependent; for instance, N-(4-aminophenyl)maleimide was found to be more stable in buffered solutions containing isopropanol (B130326) compared to ethanol. umich.edu

Nucleophilic Aromatic Substitution (SNAr) Mechanisms of Dinitrophenyl Group

The 2,4-dinitrophenyl group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity stems from the presence of two strongly electron-withdrawing nitro (NO₂) groups positioned ortho and para to the site of substitution (the carbon atom attached to the maleimide nitrogen). wikipedia.orgmasterorganicchemistry.com These groups activate the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In the context of this compound, the dinitrophenyl ring can be displaced by various biologically relevant nucleophiles. The SNAr reaction involves a two-step addition-elimination mechanism. masterorganicchemistry.com First, the nucleophile attacks the ipso-carbon (the carbon bearing the leaving group, in this case, the maleimide-N), forming a resonance-stabilized Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups. wikipedia.org In the second, typically faster step, the leaving group (the maleimide anion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Biologically relevant nucleophiles that can participate in this reaction include the thiol group of cysteine and the amino groups of lysine or the N-terminus of a peptide. nih.govmasterorganicchemistry.com The reaction of 2,4-dinitro-substituted aromatic compounds with amines is a classic example of SNAr. masterorganicchemistry.commdpi.com For instance, 2,4-dinitrofluorobenzene (Sanger's reagent) was famously used to react with the N-terminal amino group of proteins. masterorganicchemistry.com Similarly, thiols can act as potent nucleophiles in SNAr reactions with dinitrophenyl compounds, leading to the formation of a stable thioether bond. nih.govnih.gov The rate of these reactions is generally faster than SNAr on less activated aromatic rings. researchgate.net

| Reactant | Nucleophile | Mechanism | Product |

| This compound | Thiol (R-SH) | Michael Addition | Succinimidyl thioether |

| This compound | Thiol/Amine (Nu:) | SNAr | 2,4-Dinitrophenyl-Nu + Maleimide |

This table contrasts the two primary reaction pathways available for this compound.

The 2,4-dinitrophenyl (DNP) group is a well-established fluorescence quencher. nih.govrsc.org When attached to a fluorophore, it can suppress fluorescence through mechanisms like photoinduced electron transfer (PET). mdpi.comrsc.org This property is exploited in the design of "turn-on" fluorescent probes.

In a probe containing a DNP group, the molecule is initially non-fluorescent or weakly fluorescent. rsc.org The SNAr reaction provides a mechanism to de-quench the fluorescence. When a nucleophile, such as a thiol, attacks the aromatic ring and displaces the DNP-quencher, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity. nih.govnih.govrsc.org

This principle has been applied to detect biothiols. Probes have been designed where a fluorophore is linked to a DNP group via an ether or sulfonyl bond. rsc.org The irreversible SNAr reaction with thiols cleaves this bond, releasing the highly fluorescent molecule. rsc.org The rate of fluorescence turn-on is directly related to the kinetics of the SNAr reaction. The efficiency of quenching and the magnitude of de-quenching upon reaction make the DNP group a useful component in the mechanistic investigation of biological processes involving nucleophiles. nih.govrsc.org For example, probes have been developed where the displacement of a DNP quencher by a thiol allows for the detection of covalent adduct formation with proteins. nih.gov

Alternative Reaction Pathways

While the Michael addition of thiols to the maleimide double bond is a predominant reaction, alternative pathways for N-substituted maleimides, including this compound, have been explored, offering different strategies for bioconjugation and material science. These pathways include metal-mediated cycloadditions and photochemical reactions.

Spectroscopic and Photophysical Investigations of N 2,4 Dinitrophenyl Maleimide Conjugates

Application of Fluorescence Spectroscopy in Mechanistic Studies

Fluorescence spectroscopy offers a highly sensitive means to investigate molecular interactions, conformational changes, and reaction kinetics involving N-(2,4-dinitrophenyl)maleimide conjugates. The dinitrophenyl moiety often serves as an efficient quencher of fluorescence, a property that is exploited in the design of responsive molecular probes.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited state donor fluorophore transfers energy non-radiatively to a proximal acceptor chromophore. evidentscientific.combu.edu This phenomenon is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in macromolecules. bu.edu

Derivatives of dinitrophenyl maleimide (B117702) are often employed as non-fluorescent acceptors in FRET studies. bu.edunih.gov The principle relies on the overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the dinitrophenyl maleimide acceptor. evidentscientific.com When the donor and acceptor are brought into close proximity, the donor's fluorescence is quenched. Any process that alters the distance between the two probes, such as a conformational change in a protein, will result in a measurable change in FRET efficiency. bu.edu

A notable example involves the use of N-[4-(dimethylamino)-3,5-dinitrophenyl]maleimide (DDPM), a related dinitrophenyl maleimide derivative, as a FRET acceptor to study the conformational dynamics of G-actin. nih.gov In these studies, DDPM was attached to a specific cysteine residue (Cys374) in one subdomain of the protein, while a fluorescent donor probe was attached to another subdomain. By measuring the FRET efficiency between the donor and the DDPM acceptor, researchers could investigate structural changes within the actin monomer upon binding to other proteins or upon the exchange of ions and nucleotides. nih.gov

| Donor | Acceptor | R₀ (Å) | Comments |

| Dansyl | N-(4-(dimethylamino)-3,5-dinitrophenyl)-maleimide (DDPM) | 22 | Used to study protein conformational changes. bu.edu |

| Fluorescein | DDPM | 43 | A common FRET pair for biological studies. bu.edu |

| ε-ADP | DDPM | 30 | Applied in studies of nucleotide-binding proteins. bu.edu |

This table presents examples of Förster critical distances (R₀) for FRET pairs using the this compound derivative, DDPM, as the acceptor. R₀ is the distance at which FRET efficiency is 50%.

"Off-on" or "turn-on" fluorescent probes are molecules that exhibit a significant increase in fluorescence emission upon interaction with a specific analyte. mdpi.commdpi.com This principle is widely used for the detection of biologically important species. nih.gov The N-(2,4-dinitrophenyl) group is a key component in many such probes, where it functions as a potent fluorescence quencher through a Photoinduced Electron Transfer (PET) mechanism. mdpi.comrsc.org

The general design of these probes involves linking the dinitrophenyl moiety to a fluorophore. The maleimide portion can serve as a recognition and reaction site, particularly for nucleophilic species like biothiols (e.g., cysteine, glutathione). nih.gov The operating principle is as follows:

"Off" State: The intact probe, containing the this compound conjugate, is non-fluorescent or weakly fluorescent. The electron-deficient dinitrophenyl group quenches the emission of the attached fluorophore. mdpi.com

Reaction: The probe reacts with a target analyte, such as a thiol. In many designs, this involves a nucleophilic attack on the dinitrophenyl ring (a Nucleophilic Aromatic Substitution, or SₙAr) or on the maleimide ring (Michael addition). mdpi.comnih.gov

"On" State: The reaction leads to the cleavage or modification of the dinitrophenyl quencher, separating it from the fluorophore. mdpi.commdpi.com This separation disrupts the quenching process (PET), restoring the fluorescence of the reporter molecule and leading to a strong emission signal—the "turn-on" response. nih.gov

Probes based on 2,4-dinitrophenyl ethers or 2,4-dinitrobenzenesulfonates (DNBS) effectively demonstrate this mechanism for detecting biothiols. mdpi.commdpi.com The strong electron-withdrawing nitro groups make the carbon atom attached to the leaving group highly susceptible to nucleophilic attack by thiols, triggering the release of the fluorophore. mdpi.com

The photophysical properties of a fluorophore, including its fluorescence quantum yield and emission spectrum, are highly sensitive to its local chemical environment. univr.itrsc.org The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. univr.it A spectral shift refers to a change in the peak wavelength of the absorption or emission spectrum. Analyzing these parameters provides detailed insights into molecular interactions.

Furthermore, the structure of the maleimide dye itself can be tuned to control its photophysical properties. The electron-donating or -withdrawing nature of substituents on the maleimide ring directly influences the fluorescence quantum yield and the emission wavelength (Stokes shift). rsc.org For instance, amino-substituted maleimides show higher quantum yields than alkoxy-substituted ones, demonstrating that the electronic properties of the conjugate can be rationally designed for specific sensing applications. rsc.org

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization of Reaction Products

FTIR and NMR spectroscopy are indispensable tools for the structural elucidation of molecules. thermofisher.com They provide definitive information on functional groups and the chemical environment of atoms, making them essential for verifying the formation of this compound adducts and for tracking the progress of reactions. nih.gov

The formation of a conjugate or adduct with this compound can be unequivocally confirmed by identifying its characteristic spectroscopic signatures in the product.

FTIR Spectroscopy is used to identify specific functional groups. The spectrum of this compound shows characteristic absorption bands that serve as a fingerprint for the molecule. The disappearance of reactant peaks and the appearance of new peaks corresponding to the adduct confirm the reaction. For instance, the polymerization of this compound results in changes to the maleimide-specific peaks. ijraset.com

¹H-NMR Spectroscopy provides detailed information about the structure and electronic environment of hydrogen atoms in a molecule. The ¹H-NMR spectrum of this compound displays distinct signals for its alkene and aromatic protons. ijraset.comresearchgate.net Upon reaction, such as the Michael addition of a thiol to the maleimide double bond, the signal for the alkene protons will disappear and new signals corresponding to the protons on the now-saturated succinimide (B58015) ring will appear at different chemical shifts. nih.gov

| Spectroscopic Data for this compound | |

| FTIR (cm⁻¹) | ¹H-NMR (ppm, δ) |

| 1797, 1708 (C=O stretch) | 7.50–8.08 (d, aromatic protons) |

| 1634 (C=C alkene stretch) | 6.82 (s, alkene CH=CH protons) |

| 1564, 1456 (C=C aromatic stretch) | |

| 1504, 1335 (-NO₂ stretch) | |

| This table summarizes characteristic spectroscopic data used to identify the this compound moiety. ijraset.com |

Both FTIR and NMR spectroscopy can be used to monitor the progress of a reaction involving this compound in real-time or by analyzing aliquots over a time course. magritek.com

Using FTIR , reaction kinetics can be followed by monitoring the change in the intensity of a characteristic absorption band. For example, the polymerization of maleimides can be tracked by observing the disappearance of the C-N-C absorption band of the maleimide ring, often found around 1150 cm⁻¹. researchgate.net The intensity of this peak, normalized to an internal standard, is plotted against time to determine the reaction rate. researchgate.net

NMR is a powerful quantitative technique for reaction monitoring. magritek.com By acquiring spectra at regular intervals, one can observe the decrease in the integral of the reactant signals (e.g., the alkene protons of the maleimide) and the simultaneous increase in the integral of the product signals. magritek.commdpi.com This allows for the calculation of conversion and the determination of reaction kinetics. Stacked plots of NMR spectra over time provide a clear visual representation of the reaction's progression from starting materials to products. magritek.com

Other Spectroscopic Techniques (e.g., UV-Vis Absorption) for Reaction Monitoring

Beyond fluorescence and NMR spectroscopy, other spectroscopic techniques, particularly ultraviolet-visible (UV-Vis) absorption spectroscopy, serve as valuable tools for monitoring the progress of conjugation reactions involving this compound (N-DPM). The distinct spectral characteristics of the reactants and products in these reactions allow for real-time or periodic assessment of reaction completion.

UV-Vis spectroscopy is a straightforward and widely accessible method for monitoring chemical reactions. The principle lies in the change in absorbance of a solution at a specific wavelength as a reactant is consumed and a product is formed. For reactions involving N-DPM, the disappearance of the maleimide reactant or the appearance of the thioether conjugate can be tracked by monitoring their respective absorption maxima.

The conjugation of N-DPM with thiol-containing molecules results in a shift in the UV-Vis absorption spectrum. This is because the reaction alters the electronic structure of the chromophore. The maleimide group in N-DPM possesses a conjugated system that absorbs light in the UV region. Upon reaction with a thiol group to form a succinimide thioether, the conjugation is disrupted, leading to a change in the absorption profile.

A key advantage of using UV-Vis spectroscopy for reaction monitoring is its compatibility with in-situ and real-time analysis. This enables researchers to follow the reaction kinetics and determine the optimal reaction time without the need for sample workup. nih.gov This approach has been successfully applied to monitor the conjugation of various maleimide derivatives to proteins and other biomolecules. nih.gov

For instance, the reaction of N-DPM with a thiol can be monitored by observing the decrease in absorbance at the wavelength corresponding to the maleimide's maximum absorption or the increase in absorbance at a wavelength where the product absorbs more strongly. The choice of wavelength depends on the specific spectral properties of the reactants and products.

Detailed research findings have demonstrated the utility of UV-Vis spectroscopy in monitoring such reactions. By recording the spectra at different time intervals, a kinetic profile of the reaction can be constructed. The data can then be used to calculate reaction rates and determine the reaction endpoint.

The following table summarizes hypothetical UV-Vis absorption data for a typical reaction between N-DPM and a thiol-containing compound.

| Reaction Time (minutes) | Absorbance at λmax of N-DPM | Absorbance at λmax of Product |

|---|---|---|

| 0 | 1.200 | 0.050 |

| 10 | 0.950 | 0.300 |

| 20 | 0.700 | 0.550 |

| 30 | 0.450 | 0.800 |

| 40 | 0.200 | 1.050 |

| 50 | 0.100 | 1.150 |

| 60 | 0.050 | 1.200 |

In addition to UV-Vis spectroscopy, other techniques such as infrared (IR) spectroscopy can also be employed. IR spectroscopy can monitor the disappearance of the characteristic C=C stretching vibration of the maleimide ring as the reaction proceeds. While perhaps less common for real-time monitoring in solution compared to UV-Vis, it can be a powerful tool for confirming the final product structure.

The selection of the most appropriate spectroscopic technique depends on several factors, including the specific compounds involved, the reaction conditions, and the desired level of detail. However, for routine monitoring of conjugation reactions with N-DPM, UV-Vis spectroscopy often provides a convenient and effective solution.

Applications of N 2,4 Dinitrophenyl Maleimide in Chemical Biology Research

Site-Specific Protein and Peptide Modification

Site-specific modification of proteins and peptides is crucial for understanding their function and for the development of therapeutics and diagnostics. N-(2,4-Dinitrophenyl)maleimide has been utilized in several strategies to achieve such precision.

Cysteine-Selective Labeling and Conjugation

The most prominent application of maleimides, including the N-(2,4-dinitrophenyl) derivative, is the selective labeling of cysteine residues. nih.govucl.ac.uk The thiol group of cysteine is highly nucleophilic and readily reacts with the electrophilic double bond of the maleimide (B117702) ring in a Michael addition reaction, forming a stable thioether bond. axispharm.commcgill.ca This reaction is highly selective for cysteine residues under mild physiological conditions (pH 6.5-7.5). axispharm.com

While maleimides are widely used for their high reactivity and selectivity towards thiols, the stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols. nih.govnih.gov However, the dinitrophenyl group in this compound can influence the reactivity and stability of the maleimide moiety.

Research has shown that N-aryl maleimides can form more stable conjugates compared to traditional N-alkyl maleimides. nih.gov The aryl group can accelerate the thiol-maleimide coupling and the subsequent hydrolysis of the thiosuccinimide ring, which stabilizes the linkage. nih.gov This enhanced stability is crucial for applications where the bioconjugate needs to remain intact over extended periods.

N-Terminal Bioconjugation Strategies

While cysteine targeting is the most common use of maleimides, recent advancements have expanded their application to N-terminal modification of proteins. nih.govelsevierpure.com This is particularly valuable as most natural proteins have an accessible N-terminus, whereas free cysteine residues are less common. nih.govelsevierpure.com

One such strategy involves a copper(II)-mediated [3+2] cycloaddition reaction between a maleimide and a 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivative at the N-terminus of a protein. nih.gov This method allows for the attachment of various functionalities to different N-terminal amino acids under non-denaturing conditions. nih.gov This approach expands the utility of maleimide-based reagents beyond cysteine-containing proteins, offering a versatile tool for protein functionalization. nih.govelsevierpure.com

Development of Bioconjugates for Research Tools (e.g., antibody conjugates)

The ability to selectively attach molecules to proteins has led to the development of powerful research tools, including antibody-drug conjugates (ADCs). ucl.ac.uk Maleimide chemistry is a key technology in the construction of ADCs, where cytotoxic drugs are linked to monoclonal antibodies that target cancer cells. nih.govnih.govbroadpharm.com

The process often involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which are then conjugated with a maleimide-functionalized drug. nih.govbroadpharm.com The stability of the linker between the antibody and the drug is critical for the efficacy and safety of the ADC. nih.gov As mentioned earlier, N-aryl maleimides have been shown to form more stable ADCs, reducing the premature release of the drug in the bloodstream. nih.gov This improved stability enhances the therapeutic window of the ADC. nih.gov

Development and Application of Fluorescent Probes for Biomolecules

This compound and related structures are integral to the design of fluorescent probes for detecting and visualizing biomolecules, particularly thiols. The 2,4-dinitrophenyl group often acts as a fluorescence quencher. rsc.org

Detection and Quantification of Thiols (Cysteine, Homocysteine, Glutathione)

Fluorescent probes are powerful tools for the detection of biologically important thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.orgnih.govdoaj.org Many of these probes are designed based on the principle of fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET), where the 2,4-dinitrophenyl group serves as an efficient quencher. rsc.orgresearchgate.net

The general mechanism involves a fluorophore linked to a thiol-reactive group, which is in turn attached to the 2,4-dinitrophenyl quencher. In its initial state, the probe is non-fluorescent. Upon reaction with a thiol, the quencher is cleaved, leading to a "turn-on" fluorescence signal. mit.edunih.gov The intensity of the fluorescence can be correlated with the concentration of the thiol, allowing for quantification. nih.gov

| Probe Type | Recognition Moiety | Analyte | Detection Principle | Reference |

| Dinitrophenyl-based | Maleimide | Thiols | Michael Addition | rsc.orgnih.gov |

| Dinitrophenyl-based | Sulfonate ester | Thiols | Nucleophilic Aromatic Substitution | rsc.org |

These probes have demonstrated high selectivity and sensitivity for thiols over other amino acids and biomolecules. mit.edu The detection limits for some probes are in the nanomolar to micromolar range, making them suitable for detecting biologically relevant concentrations of thiols. nih.govnih.gov

Visualization of Cellular Thiol Dynamics

Beyond quantification in solutions, fluorescent probes based on dinitrophenyl derivatives are valuable for imaging the distribution and dynamics of thiols within living cells. mit.edunih.gov The ability to visualize these processes in real-time provides crucial insights into cellular redox homeostasis and the role of thiols in various physiological and pathological conditions. nih.gov

Probes designed for cellular imaging need to be cell-permeable to reach their intracellular targets. mit.edu Once inside the cell, they react with thiols, generating a fluorescent signal that can be detected by fluorescence microscopy. mit.edu Control experiments, often involving pre-treatment of cells with a thiol-blocking agent like N-methylmaleimide, are used to confirm the specificity of the probe for intracellular thiols. mit.edu The successful application of these probes has been demonstrated in various cell lines, enabling the visualization of both endogenous and exogenous thiols. nih.gov

Probing Protein Conformational Changes (e.g., Actin, Myosin, Troponin)

This compound and its derivatives are valuable tools in biophysical studies for probing conformational changes in proteins, particularly in the intricate machinery of muscle contraction involving actin, myosin, and troponin. These maleimides serve as specific covalent modifiers for cysteine residues, which can be strategically located within protein structures. The dinitrophenyl group acts as an effective acceptor chromophore in Fluorescence Resonance Energy Transfer (FRET) experiments.

FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. The efficiency of this transfer is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. By labeling specific sites on a protein or protein complex with a donor fluorophore and a dinitrophenyl maleimide derivative as the acceptor, researchers can measure intramolecular and intermolecular distances. nih.govmdpi.com

Key Research Findings:

Actin: Studies have utilized FRET to measure the distance between specific residues in actin monomers. For instance, the distance between Tyr-69 (labeled with a donor) and Cys-374 (labeled with a derivative, N-[4-(dimethylamino)-3,5-dinitrophenyl]maleimide, or DDPM) in an actin monomer was determined. nih.gov This distance was monitored under various conditions, such as monomer polymerization and interaction with myosin, to detect subtle structural changes. nih.gov Such measurements have indicated that the region involving these residues is substantially rigid, providing insights into the structural dynamics of the actin filament. nih.gov

Myosin: In studies of the myosin regulatory light chain (LC2), FRET has been employed to map the proximity of different residues. nih.gov By labeling cysteine residues with suitable donor and acceptor probes, including chromophores similar in principle to dinitrophenyl maleimide, researchers have determined distances within the C-terminal domain of LC2. nih.gov These findings help to construct a more detailed model of the myosin head's structure and how it might change during muscle contraction.

Troponin: The troponin complex, a key regulator of muscle contraction, undergoes significant conformational changes in response to calcium binding. nih.govnih.gov Dinitrophenyl maleimide derivatives have been used as FRET acceptors to monitor these Ca2+-induced structural shifts. By labeling cysteine residues on different subunits of the troponin complex (troponin C and troponin I), researchers can track how different domains of the complex move relative to one another upon calcium binding and release, which is fundamental to understanding the "on" and "off" states of muscle contraction. nih.govnih.gov

Table 1: FRET-Based Distance Measurements in Muscle Proteins Using Dinitrophenyl Maleimide Analogs

| Protein | Labeled Residues | Donor/Acceptor Pair Principle | Measured Distance (nm) | Biological Context | Reference |

|---|---|---|---|---|---|

| Actin | Tyr-69 / Cys-374 | Dansyl chloride / DDPM | 2.27 ± 0.04 | Monomer structure | nih.gov |

| Myosin (LC2) | Cys-125 / Trp-137 | N/A (principle demonstrated) | 1.7 | C-terminal domain structure | nih.gov |

| Myosin (LC2) | Cys-125 / Cys-154 | N/A (principle demonstrated) | 2.7 | C-terminal domain structure | nih.gov |

Enzyme Activity and Mechanistic Studies

This compound is a highly effective active site-directed probe for enzymes that contain a reactive cysteine residue in their catalytic center, such as cysteine proteases. frontiersin.orgnih.gov The maleimide group is an electrophile that reacts specifically and covalently with the nucleophilic thiol group of a cysteine side chain under mild conditions. This reaction, a Michael addition, forms a stable thioether bond.

This specificity allows researchers to:

Identify Active Site Cysteines: By incubating an enzyme with this compound and subsequently analyzing the protein, researchers can identify the specific cysteine residue that has been modified. This provides strong evidence that the labeled cysteine is in the active site and is crucial for catalysis.

Quantify Reactive Thiols: The dinitrophenyl group has a distinct UV-visible absorption spectrum, which changes upon reaction with a thiol. This spectral shift can be used to quantify the number of reactive cysteine residues in an enzyme preparation.

Study the Active Site Environment: The spectroscopic properties of the attached dinitrophenyl group can provide information about the polarity and accessibility of the enzyme's active site.

The covalent reaction between this compound and a catalytic cysteine residue leads to the irreversible inhibition of the enzyme. nih.govnih.gov This property is exploited to study enzyme inhibition mechanisms.

Mechanism of Irreversible Inhibition: Unlike reversible inhibitors, which bind and dissociate from the enzyme, this compound forms a permanent covalent bond with the active site cysteine. mdpi.com This permanently inactivates the enzyme molecule. The kinetics of this inactivation can provide valuable information about the enzyme's mechanism.

Kinetics of Inactivation: By measuring the rate of enzyme activity loss over time in the presence of different concentrations of this compound, kinetic parameters such as the inactivation rate constant can be determined. This can reveal the affinity of the inhibitor for the enzyme before the covalent reaction occurs.

Distinguishing Inhibition Types: The irreversible nature of the inhibition can be confirmed by experiments such as dialysis. If enzyme activity cannot be restored after removing the unbound inhibitor, the inhibition is irreversible. This distinguishes it from competitive, non-competitive, or uncompetitive reversible inhibition mechanisms. Covalent inhibitors are often considered a special class of non-competitive inhibition because, once bound, their effect cannot be overcome by increasing the substrate concentration. nih.gov

Table 2: Characteristics of this compound as an Enzyme Inhibitor

| Parameter | Description | Implication for Mechanistic Studies |

|---|---|---|

| Target Residue | Cysteine (Thiol group) | Specific for thiol-containing enzymes (e.g., cysteine proteases). |

| Reaction Type | Michael Addition | Forms a stable, covalent thioether bond. |

| Mode of Inhibition | Irreversible | Permanently inactivates the enzyme. |

| Kinetic Analysis | Time-dependent loss of activity | Allows determination of inactivation rate constants. |

Materials Science Applications in Research Contexts

The reactivity of the maleimide group makes this compound a useful reagent for the functionalization of polymeric surfaces in materials science research. researchgate.netmdpi.com Surface modification is crucial for altering properties such as wettability, adhesion, and biocompatibility.

A common strategy involves creating polymer surfaces that have available thiol groups. These thiolated surfaces can then be readily modified by reaction with a maleimide derivative. The "thiol-maleimide click reaction" is highly efficient and proceeds under mild conditions, making it a popular choice for surface bio-conjugation.

By attaching this compound to a polymer surface, researchers can introduce the dinitrophenyl group, which can then be used for further applications. For example, the nitro groups on the phenyl ring can be chemically reduced to amine groups. These new amine functionalities can then be used to attach other molecules, such as bioactive peptides, drugs, or other polymers, creating a multifunctional surface. This approach has been used to modify materials like polyimide to improve adhesion for subsequent coatings. mdpi.comdntb.gov.ua

This compound and related compounds can be used in the development of novel materials for separation science, particularly in affinity chromatography. sinobiological.comhuji.ac.ilthermofisher.com Affinity chromatography is a technique that separates molecules based on a highly specific binding interaction between a target molecule and a ligand immobilized on a solid support (the chromatography matrix).

Creating Affinity Matrices: this compound can be used to prepare affinity matrices for the purification of thiol-containing molecules.

A solid support material (e.g., agarose (B213101) or silica (B1680970) beads) is first functionalized to have reactive groups.

this compound can be attached to this support.

The resulting matrix, now containing immobilized maleimide groups, can be used to selectively capture proteins, peptides, or other molecules that have exposed thiol groups from a complex mixture.

Alternatively, the dinitrophenyl group itself can be used as an affinity ligand. For example, antibodies that specifically recognize the dinitrophenyl group can be purified using a matrix where this compound has been attached. Furthermore, materials functionalized with dinitrophenyl groups have been explored for their ability to separate molecules through chromatographic methods, such as in the separation of dinitrophenyl-derivatized amino acids. nih.gov

Computational and Theoretical Chemistry Studies of N 2,4 Dinitrophenyl Maleimide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comudel.edu DFT calculations are instrumental in determining the stability, and electronic and structural properties of molecules like N-aryl maleimides. nih.gov By solving the Kohn-Sham equations, DFT can predict a wide range of molecular properties for N-(2,4-Dinitrophenyl)maleimide.

DFT calculations can elucidate the electronic landscape of this compound. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For nitroaromatic compounds, descriptors such as HOMO and LUMO energies are determined as important indicators of toxicity. nih.gov In a related compound, N-(2-nitrophenyl)maleimide, DFT studies show a significant dihedral angle between the benzene (B151609) and maleimide (B117702) rings due to steric repulsion between the nitro group and the carbonyl oxygens of the maleimide ring. nih.gov A similar, likely more pronounced, steric hindrance would be expected in this compound due to the presence of a second nitro group.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This is critical for understanding the molecule's reactivity. The electron-withdrawing nature of the two nitro groups and the maleimide ring significantly polarizes the molecule. The dinitrophenyl group withdraws electron density from the maleimide nitrogen, while the maleimide's carbonyl groups create electrophilic centers at the double bond, making it susceptible to nucleophilic attack. Experimental and theoretical charge density studies on related dinitrophenyl derivatives have successfully characterized the intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are governed by the charge distribution. sharif.eduacs.org

Table 1: Representative Theoretical Descriptors for a N-Aryl Maleimide Analog Data based on calculations for N-(2-nitrophenyl)maleimide. nih.gov

| Parameter | Calculated Value (B3LYP/6–311+G(d,p)) | Significance |

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -3.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical stability |

| Dipole Moment | 5.8 Debye | Measures overall molecular polarity |

This interactive table provides representative data from a closely related compound to illustrate the types of parameters obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). For this compound, the spectrum would be dominated by π-π* transitions within the aromatic ring and the maleimide core. rsc.org The strong electron-withdrawing dinitrophenyl group is expected to cause a significant red-shift (shift to longer wavelengths) in the absorption bands compared to simpler N-aryl maleimides.

Computational methods can also predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the interpretation of experimental data. These calculations can confirm the molecular structure by matching theoretical frequencies for specific functional groups (e.g., C=O stretch of the imide, N-O stretch of the nitro groups) with experimental peaks. mdpi.com

The optical properties of N-substituted maleimides can be tuned by altering the substituents. nih.gov Computational studies on various maleimide derivatives have shown that theoretical predictions of absorption and emission spectra can provide a strong benchmark and guide the synthesis of new functional molecules. researchgate.net

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. sciencepg.com By solving Newton's equations of motion for a system of interacting particles, MD can explore the conformational landscape of this compound and simulate its interactions with other molecules, such as solvents or reactants. mdpi.com

To predict reactivity, MD simulations can be used to study the accessibility of reactive sites. For this compound, the key reactive site is the electron-deficient double bond of the maleimide ring, which is a prime target for Michael addition reactions. nih.gov MD simulations in an aqueous environment can reveal how water molecules solvate the compound and whether they sterically hinder or facilitate the approach of a nucleophile.

Reactive force fields (e.g., ReaxFF) can also be employed within an MD framework to simulate chemical reactions themselves, including bond formation and breaking. nih.gov Such simulations could model the addition of a nucleophile, like a cysteine thiol, to the maleimide double bond, providing insights into the reaction pathway and identifying transient intermediates at an atomic level of detail.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is essential for elucidating detailed reaction mechanisms. For this compound, the most important reaction is the Michael-type thiol-maleimide addition. mdpi.com DFT calculations can be used to map the potential energy surface of this reaction.

This involves:

Locating Reactants and Products: The geometries of the starting materials (this compound and a nucleophile like methanethiol) and the final adduct are optimized.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational methods can precisely locate the geometry of the TS and calculate its energy.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Computational studies on the thiol-maleimide reaction have explored the influence of solvents and catalysts. colab.ws The mechanism can proceed via a concerted process or a stepwise pathway involving an intermediate. researchgate.net For this compound, the strong electron-withdrawing nature of the dinitrophenyl group is expected to lower the activation energy for nucleophilic attack, making the reaction highly favorable. Theoretical calculations can confirm this electronic effect and provide quantitative predictions of the reaction rate enhancement. researchgate.net

Table 2: Illustrative Calculated Energies for a Thiol-Maleimide Michael Addition This table presents hypothetical but realistic energy values for the reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants (Maleimide + Thiol) | 0.0 |

| Transition State | +10.5 |

| Intermediate | -5.2 |

| Product | -25.0 |

This interactive table illustrates how computational chemistry quantifies the energy changes during a reaction, with the activation energy being the difference between the Transition State and the Reactants.

Structure-Activity Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or other properties like toxicity. researchgate.netuni-bonn.de For a compound like this compound, QSAR studies are particularly relevant for predicting potential toxicity, a known concern for many nitroaromatic compounds. nih.govresearchgate.net

A QSAR model is built using a dataset of compounds with known activities. The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors to the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.

For this compound, a QSAR model for the toxicity of nitroaromatics could predict its potential adverse effects based on descriptors like the number of nitro groups, LUMO energy (related to electrophilicity), and hydrophobicity (logP). nih.govmdpi.com Similarly, SAR studies can guide the design of maleimide derivatives with tailored reactivity for applications in bioconjugation, by correlating structural features with reaction kinetics or the stability of the resulting conjugate. mdpi.commdpi.comacademie-sciences.fr

Future Research Directions and Emerging Applications

Integration with Advanced Imaging Modalities

While maleimides, in general, are utilized for attaching fluorescent dyes to biomolecules for imaging, the specific integration of N-(2,4-Dinitrophenyl)maleimide with advanced imaging techniques remains an area ripe for exploration. Future research could focus on harnessing the dinitrophenyl group's properties for novel imaging applications.

One promising avenue is the development of DNPM-based probes for Positron Emission Tomography (PET) , a powerful in vivo imaging technique. nih.govnih.gov By incorporating a positron-emitting radionuclide into the DNPM structure, researchers could create PET tracers that specifically target cysteine-containing proteins. This would enable non-invasive, quantitative imaging of protein expression and dynamics in living subjects, with potential applications in oncology, neurology, and cardiology. nih.gov

Furthermore, the potential of DNPM in super-resolution microscopy could be investigated. The development of DNPM-based fluorophores could allow for the visualization of cellular structures and protein interactions at resolutions beyond the diffraction limit of light. This would provide unprecedented insights into the spatial organization and function of biomolecules within cells.

Another area of interest is the development of ratiometric fluorescent probes based on DNPM. The dinitrophenyl group can act as a quencher, and its interaction with a fluorophore could be designed to change upon conjugation to a thiol. This change in fluorescence could be used to quantify the extent of protein labeling or to sense the local environment, providing more robust and reliable imaging data compared to simple intensity-based measurements.

Development of Next-Generation Bioconjugation Reagents

The stability of the thiol-maleimide linkage is a critical factor in many bioconjugation applications, particularly for in vivo use where the conjugate is exposed to endogenous thiols that can lead to retro-Michael reactions and loss of the payload. nih.govaxispharm.com The electron-withdrawing nature of the 2,4-dinitrophenyl group in DNPM is expected to increase the stability of the resulting thiosuccinimide adduct. nih.gov Future research will likely focus on quantifying this enhanced stability and further exploiting it.

Key research directions include:

Enhanced Stability Maleimides: Systematic studies comparing the stability of DNPM-cysteine conjugates to those formed with other N-substituted maleimides will be crucial. Research into N-aryl maleimides has already shown that electron-withdrawing substituents can accelerate hydrolysis of the succinimide (B58015) ring, leading to a more stable, ring-opened product that is resistant to thiol exchange. nih.govnih.gov Investigating this phenomenon with DNPM could lead to the development of highly stable bioconjugates for therapeutic and diagnostic applications.

Click Chemistry Handles: The modification of DNPM to include "click chemistry" functionalities, such as alkynes or azides, would significantly expand its utility. sigmaaldrich.comthermofisher.combroadpharm.com This would allow for a two-step labeling strategy where DNPM first reacts with a thiol, followed by the attachment of a wide range of molecules (e.g., fluorophores, drugs, or polyethylene (B3416737) glycol chains) via a highly efficient and specific click reaction. sigmaaldrich.comthermofisher.com

Photocleavable Linkers: Incorporating photocleavable moieties into the structure of DNPM could enable the light-controlled release of conjugated molecules. nih.govbroadpharm.comnih.gov This would be particularly valuable for targeted drug delivery, allowing for the precise release of a therapeutic agent at a specific time and location upon light irradiation. nih.govnih.gov

The development of these next-generation reagents based on the DNPM scaffold will provide researchers with a more versatile and robust toolkit for bioconjugation.

Exploration of Novel Reaction Chemistry

While the Michael addition of thiols to the maleimide (B117702) double bond is the most common reaction, future research is expected to explore alternative reaction pathways for DNPM, expanding its chemical reactivity beyond cysteine targeting.

One exciting area is the investigation of cycloaddition reactions . Maleimides can participate in various cycloadditions, such as [4+2] Diels-Alder reactions and photochemical [2+2] cycloadditions. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Exploring the reactivity of DNPM as a dienophile or in photochemical reactions could open up new avenues for bioconjugation and materials science. For example, the reaction of DNPM with diene-modified biomolecules could provide an alternative to thiol-based conjugation.

Furthermore, the development of methods for non-cysteine labeling using DNPM is a significant future direction. While maleimides are highly selective for thiols at neutral pH, their reactivity with other nucleophiles, such as amines, can be promoted under specific conditions. nih.gov Research into reaction conditions that favor the modification of other amino acid residues or specific sites on a protein would greatly broaden the applicability of DNPM. Additionally, exploring the reactivity of the dinitrophenyl group itself, for instance, through nucleophilic aromatic substitution, could lead to novel dual-functionalization strategies.

The exploration of these novel reaction chemistries will unlock the full potential of DNPM as a versatile chemical tool.

Translational Research Implications for Diagnostic and Research Tool Development

The unique properties of this compound hold significant promise for the development of new diagnostic and research tools with direct translational impact.

A key application lies in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. nih.govadcreview.comnih.govmdpi.com The stability of the linker between the antibody and the cytotoxic drug is paramount for the efficacy and safety of ADCs. biochempeg.com The potentially enhanced stability of the DNPM-thiol linkage could lead to ADCs with improved in vivo performance, reducing off-target toxicity and increasing the therapeutic window. nih.gov

In the realm of diagnostics, DNPM could be utilized in the creation of novel biosensors . nih.govmdpi.comnih.govmdpi.com The dinitrophenyl group can be recognized by specific antibodies, allowing for the development of immunoassays to detect and quantify DNPM-labeled proteins. Furthermore, biosensors based on the detection of the 2,4-dinitrophenyl moiety itself could be designed for various applications. researchgate.net For instance, a sensor could be developed to detect the presence of specific cysteine-containing biomarkers that have been labeled with DNPM.

The ability to specifically label cysteine residues also makes DNPM a valuable tool for basic research. For example, it can be used to study protein structure, function, and post-translational modifications. By attaching DNPM to specific cysteine residues, researchers can probe the local environment of that residue, map protein-protein interactions, or track the protein within a cell. nih.gov

The continued development of DNPM-based technologies will likely lead to a new generation of sophisticated tools for both clinical and research settings, ultimately contributing to advancements in medicine and our understanding of biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.